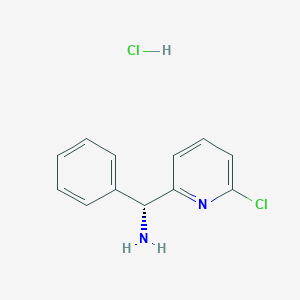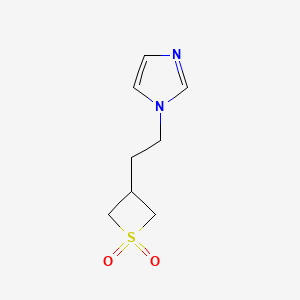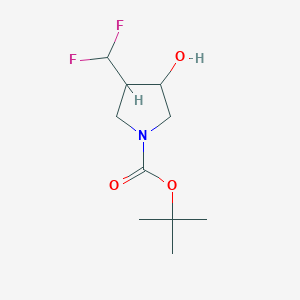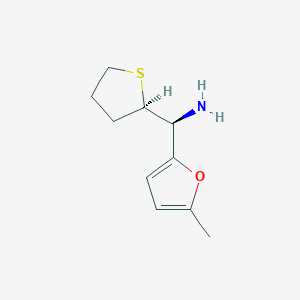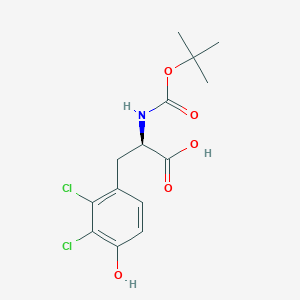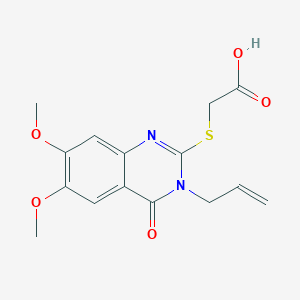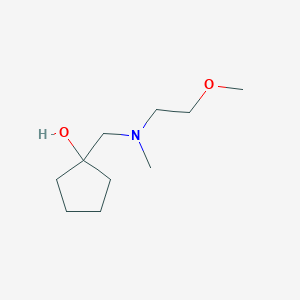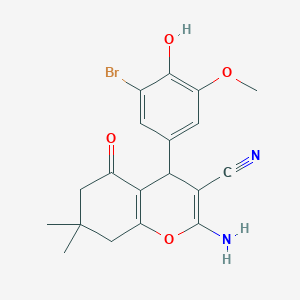![molecular formula C15H23NO6 B12991372 7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate](/img/structure/B12991372.png)
7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[221]heptane-1,3,7-tricarboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction is often carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate is unique due to its specific substitution pattern and the presence of three carboxylate groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H23NO6 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
7-O-tert-butyl 1-O,3-O-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-10-6-7-15(16,12(18)21-5)8-9(10)11(17)20-4/h9-10H,6-8H2,1-5H3 |
InChI Key |
LUQPWQRBEOLESB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


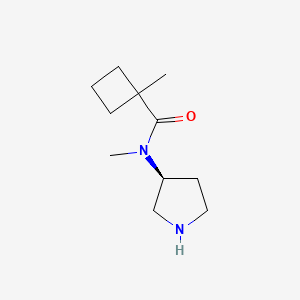
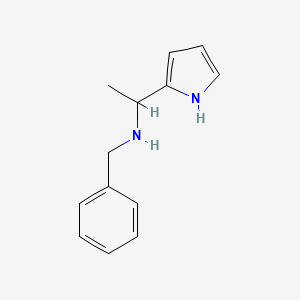
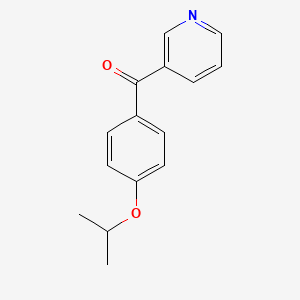
![Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12991296.png)
![tert-Butyl (R)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12991301.png)

